![molecular formula C16H8F3N3O4S B2812737 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline CAS No. 315239-55-5](/img/structure/B2812737.png)

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

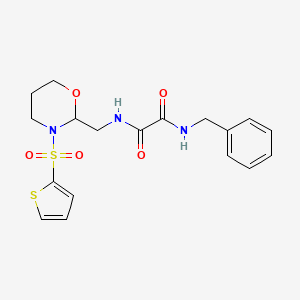

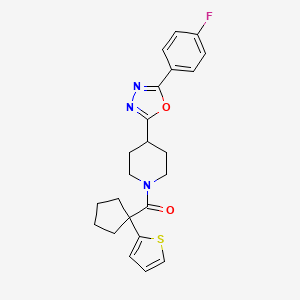

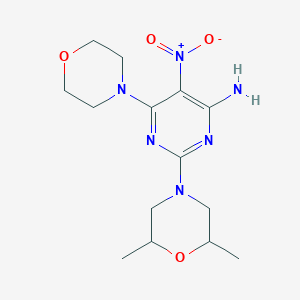

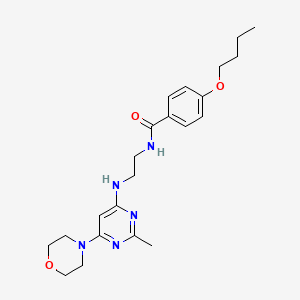

8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline is a chemical compound with the molecular formula C16H8F3N3O4S . It has gained much attention due to its potential applications in various scientific and industrial fields.

Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 8 hydrogen atoms, 3 fluorine atoms, 3 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The average mass is 395.313 Da and the monoisotopic mass is 395.018768 Da .Applications De Recherche Scientifique

Coordination Chemistry and Complex Formation

Quinoline derivatives, including compounds structurally related to 8-{[2,6-Dinitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline, have been extensively studied for their ability to form novel coordination complexes. For instance, novel discrete silver(I) coordination architectures have been synthesized using quinoline-based monothioether ligands, demonstrating the potential for these compounds in designing polynuclear metal complexes with tailored structures (Song et al., 2003). These findings underscore the significance of quinoline derivatives in the development of new coordination chemistry and the design of complex molecular architectures.

Electroluminescence and Material Science

In the realm of material science, especially in the development of electroluminescent materials, quinoline derivatives containing the sulfanylamino group have shown promising properties. A new class of electroluminescent metal complexes based on quinoline ligands containing the sulfanylamino group has been synthesized, highlighting the role of these compounds in advancing electroluminescent technologies (Yakushchenko et al., 2009). This demonstrates the potential of quinoline derivatives in the fabrication of novel electroluminescent devices.

Corrosion Inhibition

Quinoline derivatives also find applications in the field of corrosion inhibition. Novel quinoline derivatives have been investigated as green corrosion inhibitors for mild steel in acidic medium, showing significant inhibition efficiencies. This research indicates the potential of quinoline-based compounds in protecting metals from corrosion, which is crucial for extending the life span of metal structures and components (Singh et al., 2016).

Anticancer Activities

Quinoline derivatives exhibit a broad spectrum of biological activities, including anticancer properties. The synthetic versatility of quinoline allows for the generation of a large number of structurally diverse derivatives with effective anticancer activity. These compounds have been examined for their modes of function in the inhibition of various cancer drug targets, showcasing the significance of quinoline as a privileged scaffold in cancer drug discovery (Solomon & Lee, 2011).

Propriétés

IUPAC Name |

8-[2,6-dinitro-4-(trifluoromethyl)phenyl]sulfanylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8F3N3O4S/c17-16(18,19)10-7-11(21(23)24)15(12(8-10)22(25)26)27-13-5-1-3-9-4-2-6-20-14(9)13/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSUGXYLNJNWIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)SC3=C(C=C(C=C3[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-])N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8F3N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[1-(Furan-3-carbonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2812657.png)

![4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2812661.png)

![3-[(2,4-Dichlorophenyl)methylsulfanylmethyl]-4-phenyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazole](/img/structure/B2812662.png)

![1-[1-(2-Chlorobenzoyl)piperidin-4-YL]-3,3-dimethylurea](/img/structure/B2812663.png)

![Rel-1-((3aR,6aS)-3a,6a-dimethyltetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)prop-2-en-1-one](/img/structure/B2812664.png)

![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-amine](/img/structure/B2812666.png)

![N-[3-methyl-4-({1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}sulfamoyl)phenyl]propanamide](/img/structure/B2812669.png)

![1-{4-[3-(1H-imidazol-1-yl)propyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2812670.png)

![N'-[Cyano-(2,4-difluorophenyl)methyl]-N-propan-2-ylpentanediamide](/img/structure/B2812671.png)

![3-(4-fluorophenyl)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2812677.png)